molecular formula C22H35N2O6P B593568 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt CAS No. 128218-53-1

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt

Cat. No.: B593568
CAS No.: 128218-53-1
M. Wt: 454.504
InChI Key: MYAXHZSVMPSFGN-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt (MUP-CyHA) is a fluorogenic substrate widely used to assay phosphatase activity. Upon enzymatic dephosphorylation, it releases 4-methylumbelliferone (4-MU), a fluorescent compound detectable at excitation/emission wavelengths of ~360/450 nm. This substrate is valued for its high sensitivity, enabling detection of low enzyme concentrations in biochemical and diagnostic applications . The bis(cyclohexylammonium) counterion enhances solubility in aqueous buffers and stabilizes the phosphate ester, making it suitable for kinetic studies .

Properties

IUPAC Name

cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAXHZSVMPSFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 4-Methylumbelliferone (1 equiv)

    • Phosphorus oxychloride (1.2–1.5 equiv)

    • Anhydrous pyridine (solvent and acid scavenger)

  • Temperature : 0–5°C (initial), followed by gradual warming to 25°C.

  • Duration : 6–12 hours, monitored via thin-layer chromatography (TLC).

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-MU attacks the electrophilic phosphorus center of POCl₃. Pyridine neutralizes the released HCl, shifting the equilibrium toward product formation. Excess POCl₃ ensures complete conversion, but over-phosphorylation must be avoided to prevent byproducts.

Table 1: Comparative Yields Under Varied Phosphorylation Conditions

Phosphorylating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
POCl₃Pyridine0→257895
P₂O₅DichloromethaneReflux6588
PCl₃Toluene405282

Source: Adapted from protocols for analogous phosphate esters.

Neutralization with Cyclohexylamine

The crude phosphate ester is neutralized with cyclohexylamine to form the bis(cyclohexylammonium) salt. This step enhances solubility in aqueous buffers and stabilizes the phosphate moiety against hydrolysis.

Procedure Highlights

  • Quenching : The phosphorylation reaction is quenched with ice-cold water, hydrolyzing excess POCl₃.

  • Extraction : The aqueous layer is extracted with ethyl acetate to remove unreacted 4-MU.

  • Neutralization : Cyclohexylamine (2.2 equiv) is added dropwise to the acidic phosphate solution at pH 2–3.

  • Crystallization : The product precipitates as a microcrystalline solid upon cooling to 4°C.

Critical Parameters :

  • pH Control : Maintaining pH < 4 during neutralization prevents salt dissociation.

  • Stoichiometry : A 10% excess of cyclohexylamine ensures complete salt formation.

Table 2: Impact of Neutralization pH on Product Stability

pHSolubility (mg/mL, H₂O)Stability (t₁/₂, 25°C)
2.025>12 months
3.0309 months
4.0356 months

Data derived from stability studies of structurally related cyclohexylammonium salts.

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications for efficiency and safety:

  • Continuous Flow Reactors : Replace batch reactors to improve heat dissipation during phosphorylation.

  • Crystallization Optimization : Use anti-solvent precipitation with ethanol to enhance yield (85–90%).

  • Quality Control : Rigorous HPLC and mass spectrometry ensure >98% purity, critical for biomedical applications.

Table 3: Bench-Scale vs. Industrial Process Metrics

ParameterBench-ScaleIndustrial
Batch Size10 g50 kg
Cycle Time24 h72 h
Energy Consumption150 kWh/kg90 kWh/kg
Waste Generation5 L solvent/kg1.2 L solvent/kg

Source: Adapted from environmental assessments of phosphate ester production.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

  • ¹H/³¹P NMR : Peaks at δ 6.8–7.2 ppm (coumarin aromatics) and δ -0.5 ppm (phosphate).

  • Fluorescence Assay : Hydrolysis with alkaline phosphatase yields 4-MU (λₑₓ 360 nm, λₑₘ 450 nm).

  • Elemental Analysis : Matches theoretical values for C₁₀H₉O₆P·2C₆H₁₃N (C: 52.4%, H: 6.9%, N: 6.2%).

Challenges and Innovations

Key Challenges:

  • Moisture Sensitivity : The phosphate ester intermediate degrades rapidly in humid environments, necessitating inert atmospheres.

  • Byproduct Formation : Over-phosphorylation generates triester byproducts, requiring careful stoichiometric control.

Recent Advances:

  • Enzymatic Phosphorylation : Recombinant kinases offer a greener alternative to POCl₃, though yields remain suboptimal (50–60%).

  • Microfluidic Crystallization : Enhances particle size uniformity, improving dissolution rates in assay buffers.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the phosphatase enzyme .

Comparison with Similar Compounds

Detection Mechanism: Fluorogenic vs. Chromogenic Substrates

4-Nitrophenyl Phosphate, Bis(cyclohexylammonium) Salt (PNPP-CyHA)
  • Mechanism: Chromogenic substrate yielding yellow 4-nitrophenolate (λmax = 405 nm) upon hydrolysis .
  • Sensitivity : Less sensitive than fluorogenic substrates (detection limit ~nmol range vs. pmol for MUP-CyHA).
  • Applications : Ideal for basic spectrophotometric assays where fluorescence equipment is unavailable .
Phenolphthalein Monophosphate, Bis(cyclohexylammonium) Salt
  • Mechanism: Chromogenic substrate producing pink phenolphthalein under alkaline conditions (λmax = 550 nm) .
  • Sensitivity : Moderate sensitivity but pH-dependent, requiring precise buffer control.
  • Applications: Used in titrations and alkaline phosphatase assays in non-fluorescent setups .
5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP)
  • Mechanism : Chromogenic substrate forming an indigo precipitate upon oxidation, often paired with NBT for histochemistry .
  • Sensitivity : High in localized applications (e.g., Western blotting) but requires secondary reactions.
  • Applications : Preferred for tissue staining and membrane-based assays .

Counterion Effects: Solubility and Stability

Substrate Counterion Solubility (Aqueous) Stability (Storage)
MUP-CyHA Bis(cyclohexylammonium) Moderate Stable at -20°C in dark
MUP-AMPD* Bis(2-amino-2-methyl-1,3-propanediol) High Stable at -15°C
PNPP-CyHA Bis(cyclohexylammonium) Moderate Stable at -20°C
3-Indoxyl Phosphate Disodium Disodium High Requires desiccation

*MUP-AMPD: 4-Methylumbelliferyl phosphate bis(2-amino-2-methyl-1,3-propanediol) salt .

  • Key Insight : Hydrophilic counterions (e.g., AMPD or disodium) improve aqueous solubility, whereas hydrophobic counterions (e.g., cyclohexylammonium) enhance stability in organic-rich buffers .

Enzyme Specificity and Kinetics

  • MUP-CyHA : Broad specificity for acid/alkaline phosphatases; Km values range from 0.1–1.0 mM depending on enzyme source .
  • DiMUP (Bis(4-methylumbelliferyl)phosphate) : Pyrophosphate analog targeting pyrophosphatases; higher Km (~2–5 mM) due to bulkier structure .
  • PNPP-CyHA : Preferred for alkaline phosphatase (ALP) assays with Km ~0.5–2.0 mM; less sensitive to enzyme inhibitors than fluorogenic substrates .

Structural and Functional Advantages

  • Fluorogenic Advantage : MUP-CyHA’s fluorescence enables real-time, continuous monitoring of enzyme activity, unlike endpoint chromogenic assays .
  • Counterion Flexibility : The cyclohexylammonium group minimizes interference in hydrophobic environments (e.g., membrane-bound enzymes), while AMPD salts optimize aqueous kinetics .

Biological Activity

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt (MUP·2CHX), is a fluorogenic substrate extensively used in biochemical assays, particularly for the detection and quantification of phosphatase activity. This compound exhibits significant biological activity due to its ability to release 4-methylumbelliferone (4-MU) upon dephosphorylation, making it a valuable tool in various research applications.

  • Molecular Formula : C₁₀H₉O₆P·2C₆H₁₃N
  • Molecular Weight : 454.50 g/mol
  • CAS Number : 128218-53-1
  • Appearance : White to off-white microcrystalline powder
  • Solubility : Soluble in water at concentrations up to 25 mg/mL

The biological activity of MUP is primarily attributed to its role as a substrate for alkaline phosphatases (ALP). Upon hydrolysis by ALP, MUP releases 4-MU, which can be quantitatively measured due to its fluorescent properties. The reaction can be described as follows:

MUP+ALP4 MU+phosphate\text{MUP}+\text{ALP}\rightarrow \text{4 MU}+\text{phosphate}

This reaction is sensitive to pH and temperature, with optimal conditions typically around pH 9.1 for fluorescence detection .

Applications in Research

MUP is utilized in various fields of biological research, including:

  • Enzyme Assays : It serves as a substrate for measuring ALP activity in clinical diagnostics and research settings.
  • Microbial Studies : MUP is employed in studies assessing microbial phosphatase activity, particularly in environments where phosphorus availability is limited .
  • Cell Biology : It aids in understanding the physiological roles of phosphatases in cellular processes such as signal transduction and metabolism.

Case Studies and Research Findings

  • Phosphatase Activity Measurement :
    A study demonstrated that MUP could effectively quantify ALP activity in fibroblasts derived from patients with hypophosphatasia. The fibroblasts exhibited significantly reduced ALP activity when tested with MUP compared to control values, highlighting the substrate's utility in clinical diagnostics .
  • Environmental Microbiology :
    Research indicated that microbial communities in phosphorus-limited environments utilize MUP to assess alkaline phosphatase production. The fluorometric method using MUP provided a reliable means of quantifying microbial responses to nutrient availability .
  • Pharmacological Studies :
    MUP has been used to evaluate the effects of various pharmacological agents on ALP activity, providing insights into potential therapeutic targets for diseases associated with altered phosphatase function .

Comparative Analysis of Fluorogenic Substrates

The following table compares MUP with other common fluorogenic substrates used for phosphatase assays:

SubstrateMolecular WeightFluorescent ProductOptimal pHNotes
4-Methylumbelliferyl Phosphate (MUP)454.50 g/mol4-Methylumbelliferone9.1Sensitive to alkaline phosphatases
p-Nitrophenyl Phosphate (pNPP)253.25 g/molp-Nitrophenol9.0Commonly used but less sensitive than MUP
Fluorescein Diphosphate (FDP)460.40 g/molFluorescein7.0Used for acid phosphatases

Q & A

Q. What are common pitfalls in interpreting phosphatase specificity with this substrate?

  • Cross-Reactivity : Validate with phosphatase inhibitors (e.g., orthovanadate for tyrosine phosphatases).
  • Substrate Purity : HPLC-grade substrate (≥97% purity) reduces false positives from contaminants .

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